molecular formula C5H12BNO2 B048331 Piperidin-4-ylboronic acid CAS No. 120347-72-0

Piperidin-4-ylboronic acid

Cat. No. B048331
CAS RN: 120347-72-0
M. Wt: 128.97 g/mol
InChI Key: XYBWBVAONQOOKV-UHFFFAOYSA-N
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Description

Piperidin-4-ylboronic acid is a chemical compound with the molecular formula C5H12BNO2 . It is a boronic acid derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of Piperidin-4-ylboronic acid and its derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of Piperidin-4-ylboronic acid consists of a piperidine ring attached to a boronic acid group . The molecular weight of this compound is 128.96500 .


Chemical Reactions Analysis

Piperidin-4-ylboronic acid can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This reaction is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Piperidin-4-ylboronic acid is a solid compound . Its melting point is greater than 300 °C . The compound is stable under normal conditions, but it should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidin-4-ylboronic acid can be used in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives play a significant role in the pharmaceutical industry .

Drug Designing

Piperidines, including Piperidin-4-ylboronic acid, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

Piperidin-4-ylboronic acid and its derivatives are used in the discovery and biological evaluation of potential drugs . This includes the study of their biological and pharmacological activity .

Protodeboronation

Piperidin-4-ylboronic acid, being a pinacol boronic ester, can be used in the protodeboronation process . Protodeboronation is a method to remove the boron moiety from boronic esters, which is an important step in many organic synthesis processes .

Anti-Markovnikov Hydromethylation of Alkenes

Piperidin-4-ylboronic acid can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis .

Therapeutic Applications

Piperidine derivatives, which can be synthesized from Piperidin-4-ylboronic acid, are utilized in different therapeutic applications . These include anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

Safety and Hazards

Piperidin-4-ylboronic acid is classified as harmful if swallowed and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Piperidin-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of Piperidin-4-ylboronic acid are the molecules or structures in a biological system where it can bind and exert its action.

Mode of Action

The mode of action of Piperidin-4-ylboronic acid involves its interaction with its targets. One of the most important applications of organoboron compounds like Piperidin-4-ylboronic acid is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Piperidin-4-ylboronic acid are related to its role in the Suzuki–Miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction.

Pharmacokinetics

Organoboron compounds like piperidin-4-ylboronic acid are generally known for their stability . This stability can influence the compound’s bioavailability, as it allows the compound to remain intact in the body for a longer period of time.

Result of Action

The result of Piperidin-4-ylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of Piperidin-4-ylboronic acid’s action would depend on the particular compounds that are synthesized as a result of its action.

Action Environment

The action of Piperidin-4-ylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which Piperidin-4-ylboronic acid participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . .

properties

IUPAC Name

piperidin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBWBVAONQOOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCNCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554568
Record name Piperidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-ylboronic acid

CAS RN

120347-72-0
Record name Piperidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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